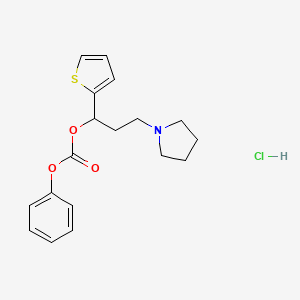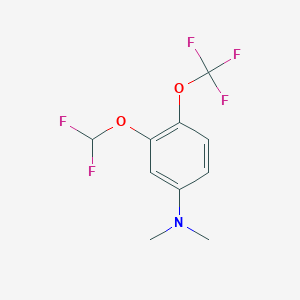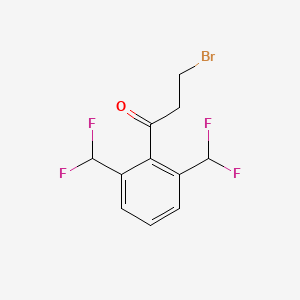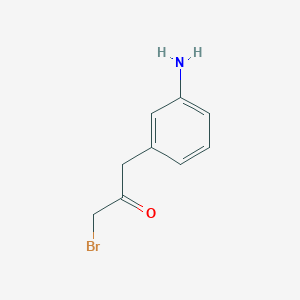
Methyltetrazine-amino-PEG12-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG12-amine is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an amino group, making it highly versatile for chemical labeling and bioconjugation applications. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, and carbonyls .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the amino group is introduced through amination reactions .
Industrial Production Methods: Industrial production of Methyltetrazine-amino-PEG12-amine involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to maintain consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Methyltetrazine-amino-PEG12-amine undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) bearing biomolecules through rapid and specific cycloaddition reactions.
Amination Reactions: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls.
Common Reagents and Conditions:
Reagents: Carboxylic acids, activated esters, NHS esters, carbonyl compounds, and trans-cyclooctene derivatives
Conditions: Reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the PEG linker and the functional groups.
Major Products Formed:
Bioconjugates: Formed through the reaction of this compound with biomolecules, resulting in stable and specific conjugates.
Labeled Compounds: Used for chemical labeling and imaging applications.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG12-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of high-purity PEG derivatives for various industrial applications.
Mécanisme D'action
Methyltetrazine-amino-PEG12-amine exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts with trans-cyclooctene derivatives via inverse electron demand Diels-Alder reactions, forming stable covalent bonds. This mechanism allows for rapid and specific labeling of biomolecules without interfering with their biological functions .
Comparaison Avec Des Composés Similaires
Methyltetrazine-amine hydrochloride: A tetrazine compound used for site-specific dual functionalization of bioconjugates.
Methyltetrazine-O-PEG12-amine HCl salt: Another tetrazine linker with similar applications in chemical labeling and bioconjugation.
Uniqueness: Methyltetrazine-amino-PEG12-amine stands out due to its heterobifunctional nature, combining both a methyltetrazine group and an amino group. This dual functionality allows for versatile applications in various fields, making it a valuable tool for researchers .
Propriétés
Formule moléculaire |
C37H64N6O13 |
|---|---|
Poids moléculaire |
800.9 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C37H64N6O13/c1-33-40-42-37(43-41-33)35-4-2-34(3-5-35)32-39-36(44)6-8-45-10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-46-9-7-38/h2-5H,6-32,38H2,1H3,(H,39,44) |
Clé InChI |
FOQKZMHNHOEMAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-](/img/structure/B14053574.png)




![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)



![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)



![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
